N-(5-iodopyridin-2-yl)-3-methoxybenzamide
Description
Contextualization of N-Arylbenzamides as a Significant Chemical Class in Academic Research
N-Arylbenzamides constitute a class of organic compounds characterized by a benzamide (B126) group in which the amide nitrogen is attached to an aryl substituent. This structural motif is of considerable importance in academic and industrial research, primarily due to its prevalence in pharmacologically active molecules. The planarity and hydrogen bonding capabilities of the amide linkage, combined with the diverse electronic and steric properties of the aryl rings, allow for targeted interactions with a variety of biological macromolecules.
In medicinal chemistry, the N-arylbenzamide scaffold is a key feature in a range of therapeutic agents. For instance, derivatives of this class have been developed as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for potential Parkinson's disease therapies. nih.gov Furthermore, nickel-catalyzed asymmetric synthesis methods have been developed to produce enantioenriched α-arylbenzamides, which are valuable motifs found in anticancer agents, inhibitors of the SARS-CoV PLpro enzyme, and openers of KCNQ potassium channels. researchgate.netuzh.chnih.gov The versatility of the N-arylbenzamide structure makes it a privileged scaffold in drug discovery, continually prompting research into new synthetic methodologies and biological applications.
Academic Relevance of Halogenated Pyridine (B92270) Moieties in Chemical Synthesis and Biological Studies
The pyridine ring is a fundamental heterocyclic scaffold frequently found in bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov The introduction of a halogen atom onto the pyridine ring, creating a halogenated pyridine moiety, dramatically enhances its utility in chemical synthesis and can significantly modulate the biological properties of the parent molecule.
Halopyridines are crucial building blocks and synthetic intermediates. nih.gov The carbon-halogen bond serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. nih.gov This functional group tolerance is vital for creating libraries of compounds for structure-activity relationship (SAR) studies during drug development. chemrxiv.org
However, the selective halogenation of the electron-deficient pyridine ring presents a long-standing challenge in synthetic chemistry. mountainscholar.org The electronic nature of pyridine makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for other aromatic systems, often requiring harsh conditions. nih.govchemrxiv.org Consequently, significant academic research has focused on developing novel and regioselective methods for pyridine halogenation, utilizing strategies such as designed phosphine (B1218219) reagents or temporary ring-opening to form reactive intermediates. nih.govnih.gov The persistent effort in this area underscores the immense value of halogenated pyridines as precursors to functional molecules. researchgate.net
Rationale for Scholarly Investigation of N-(5-iodopyridin-2-yl)-3-methoxybenzamide Structure and Reactivity
The scholarly interest in this compound stems from the strategic combination of the N-arylbenzamide core and the iodopyridine moiety. This specific molecular architecture presents a compelling subject for both synthetic exploration and biological evaluation for several reasons:
Synthetic Versatility : The iodine atom at the 5-position of the pyridine ring is a key functional group for synthetic diversification. Iodine is the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, making it an excellent leaving group. This allows for the facile introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) at this position, enabling the synthesis of a diverse library of analogues for further study.
Scaffold for Drug Discovery : Given that N-arylbenzamides are known to possess a wide range of biological activities and that halogenated pyridines are integral to many pharmaceuticals, this compound serves as a promising lead scaffold. The investigation of its structure and reactivity provides fundamental data needed to design and synthesize new chemical entities with potential therapeutic applications.
The study of this compound allows researchers to probe the interplay between the electronic effects of the methoxy (B1213986) group, the steric and electronic influence of the iodopyridine, and the conformational properties of the central amide linkage. This fundamental understanding is critical for the rational design of molecules with desired chemical and biological profiles.
Data Tables
Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is not widely published. The following are predicted or based on similar structures.)
| Property | Value |
| Molecular Formula | C₁₃H₁₁IN₂O₂ |
| Molecular Weight | 366.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF |
Table 2: Constituent Moieties and Their Significance
| Moiety | Chemical Structure | Significance in this compound |
| 3-Methoxybenzamide (B147233) | A benzamide with a methoxy group at the meta-position. | Forms the core amide structure, influences electronic properties and potential hydrogen bonding. The methoxy group can affect conformation and metabolic stability. |
| 5-Iodopyridine | A pyridine ring with an iodine atom at the 5-position. | Provides a highly reactive site for synthetic modification via cross-coupling reactions, enabling SAR studies. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the compound's basicity. |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-4-2-3-9(7-11)13(17)16-12-6-5-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGZWKHFJWFLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 5 Iodopyridin 2 Yl 3 Methoxybenzamide and Analogues
Established Synthetic Routes to the Benzamide (B126) Core
The formation of the central amide linkage in N-arylbenzamides like N-(5-iodopyridin-2-yl)-3-methoxybenzamide is a critical step in its synthesis. Two primary and robust methodologies are commonly employed: direct amide coupling reactions and palladium-catalyzed aminocarbonylation.
Amide Coupling Reactions for N-Arylbenzamide Formation
The most direct approach to forming the N-arylbenzamide bond is through the coupling of an amine with an activated carboxylic acid. In the context of this compound, this involves the reaction of 2-amino-5-iodopyridine with 3-methoxybenzoic acid. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages regarding reaction conditions and substrate scope. nih.gov
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions like racemization. nih.govnih.gov The presence of a base, such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA), is often essential to neutralize the acid formed and to act as an acyl transfer agent. nih.gov These reactions are prized in medicinal chemistry for their reliability and tolerance of various functional groups. nih.gov
| Coupling Reagent System | Typical Additive/Base | Key Features | Reference |
|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Widely used, good for electron-deficient amines, water-soluble byproducts. | nih.gov |
| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP | Classic reagent, forms insoluble dicyclohexylurea byproduct. | nih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Highly efficient, often used for difficult couplings. | nih.gov |
| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | Et3N (Triethylamine) | Effective but can be sluggish for some substrates. | nih.gov |
Palladium-Catalyzed Aminocarbonylation Approaches for Benzamide Synthesis
An alternative and powerful strategy for constructing benzamides is the palladium-catalyzed aminocarbonylation. This three-component reaction brings together an aryl halide, an amine, and a source of carbon monoxide (CO) to form the amide bond in a single step. nih.govbenthamscience.com This method is particularly attractive as it avoids the pre-activation of a carboxylic acid. For the synthesis of this compound, this could theoretically involve the coupling of 5-iodopyridin-2-amine with 3-bromo- or 3-iodomethoxybenzene and CO, or vice-versa.
Palladium catalysts are central to this transformation, with their efficacy being highly dependent on the choice of ligands. nih.govacs.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, CO insertion to form a palladium-acyl intermediate, and subsequent reductive elimination with the amine to yield the benzamide and regenerate the catalyst. berkeley.edu While aryl iodides and bromides are common substrates, methods have also been developed for the more challenging but cost-effective aryl chlorides. berkeley.eduresearchgate.net
| Catalyst System | CO Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| PdCl(PPh3)2SnCl3 | CO gas (1 atm) | Aryl iodides | Base- and additive-free conditions, good functional group tolerance. | researchgate.net |
| Pd(PtBu3)2 | CO gas | Aryl halides | Used in multicomponent synthesis of β-lactams. | researchgate.net |
| Palladacycle precatalyst with XantPhos ligand | CO gas (slight excess) | (Hetero)Aryl bromides | Allows for low-temperature reactions, suitable for sensitive substrates. | acs.org |
| Palladium catalyst with Mo(CO)6 | Mo(CO)6 (solid) | Aryl iodides, bromides, chlorides | Fast reactions in water under microwave superheating. | researchgate.net |
Synthesis and Derivatization of Pyridine (B92270) Intermediates
The pyridine moiety is a cornerstone of the target molecule's structure. Its synthesis, particularly the introduction of the iodine atom at a specific position, and subsequent functionalization are key to building the final compound and its analogues.
Regioselective Iodination of Pyridine Scaffolds
The key pyridine intermediate for the synthesis of this compound is 2-amino-5-iodopyridine. The synthesis of this intermediate is achieved through the regioselective iodination of 2-aminopyridine. The electron-donating amino group at the C2 position directs electrophilic substitution primarily to the C5 position.
A documented synthetic method involves dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. google.com The reaction is further promoted by the addition of an oxidizing agent, such as hydrogen peroxide, which facilitates the formation of the electrophilic iodine species. google.com This method is advantageous as it uses water as a solvent, avoiding organic solvents and creating a safer, more environmentally friendly process. google.com Other methods for the halogenation of pyridine rings often utilize hypervalent iodine reagents, which can also achieve high regioselectivity under mild, aqueous conditions. nih.gov
Functionalization of Pyridine Rings (e.g., via C-H Functionalization)
Creating analogues of this compound often requires the functionalization of the pyridine ring. Direct C-H functionalization has emerged as a powerful and atom-economical tool for this purpose. nih.govbohrium.com Pyridine is an electron-deficient heterocycle, which makes direct functionalization challenging. beilstein-journals.orgresearchgate.net However, significant progress has been made in transition-metal-catalyzed C-H functionalization, allowing for the introduction of various groups (alkylation, arylation, borylation) onto the pyridine scaffold. beilstein-journals.org
The regioselectivity of C-H functionalization on pyridines is a major challenge. researchgate.net Functionalization at the C2 position is often favored due to its proximity to the nitrogen atom. nih.gov However, recent advances have enabled more difficult functionalizations at the distal C3 and C4 positions through the use of directing groups or specialized catalytic systems. nih.govnih.gov These advanced methods provide access to a wide array of substituted pyridine intermediates, significantly expanding the scope of accessible analogues. nih.govbeilstein-journals.org
Strategies for Introduction and Modification of the Methoxybenzoyl Moiety
The 3-methoxybenzoyl group is the second key structural component. Its introduction is typically straightforward, but subsequent modifications can be employed to generate structural diversity.
The most common method for introducing the 3-methoxybenzoyl moiety is through an acylation reaction using 3-methoxybenzoyl chloride. wikipedia.org This acyl chloride is readily prepared from the corresponding 3-methoxybenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.com The resulting 3-methoxybenzoyl chloride is a reactive electrophile that readily participates in amide coupling reactions with 2-amino-5-iodopyridine.
Once incorporated into the final molecule, the methoxy (B1213986) group itself can be a point of modification for creating analogues. A common transformation is the cleavage of the methyl ether to reveal a hydroxyl group. This demethylation is often accomplished using reagents like boron tribromide (BBr₃). nih.gov The resulting hydroxybenzamide analogues can exhibit different biological activities or physical properties. The presence of methoxy and hydroxy groups can, for example, enhance the antioxidant activity of certain molecules. nih.gov
Advanced Synthetic Transformations for Structural Diversity
The iodo-substituent on the pyridine ring of this compound serves as a versatile handle for a variety of advanced synthetic transformations, enabling the introduction of diverse structural motifs.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodine atom at the 5-position of the pyridine ring is particularly amenable to these transformations.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the iodopyridine moiety can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate 5-aryl-substituted pyridine derivatives. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. The reaction conditions can often be tailored to be compatible with a wide range of functional groups.
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, can be used to introduce alkynyl substituents at the 5-position of the pyridine ring. This transformation is valuable for the synthesis of precursors to more complex heterocyclic systems or for introducing rigid, linear linkers into the molecular structure.
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | This compound + Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | C(sp²)-C(sp²) |
| Sonogashira | This compound + Terminal alkyne | Palladium and Copper co-catalysts | C(sp²)-C(sp) |
The N-(pyridin-2-yl)benzamide scaffold can serve as a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. For instance, derivatives of 2-aminopyridine can undergo cyclization to form pyridopyrimidines, a class of compounds with significant biological activity. While direct intramolecular cyclization of this compound itself might require specific functionalization, the core structure is a key building block for such transformations. For example, modification of the benzoyl ring or the pyridine ring could introduce reactive groups that facilitate cyclization.
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. This methodology allows for the generation of radical intermediates under mild conditions, enabling a variety of transformations that are often complementary to traditional methods. For pyridine-containing molecules, visible-light-mediated reactions have been developed for C-H functionalization, allowing for the direct introduction of alkyl or other groups onto the pyridine ring. While direct application to this compound would need to consider the reactivity of the C-I bond, these methods offer exciting possibilities for late-stage functionalization of related pyridine derivatives.
Chromatographic and Spectroscopic Methods in Synthesis Research
The synthesis and characterization of this compound and its analogues rely heavily on modern chromatographic and spectroscopic techniques.
Chromatographic Methods:
Column Chromatography: This is a fundamental technique for the purification of synthetic intermediates and final products. Silica gel is a common stationary phase for the purification of N-arylbenzamides and their precursors.
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of compounds and for monitoring the progress of reactions. For pyridine-containing molecules, which can be hydrophilic, specific methods have been developed to achieve good peak shape and resolution without the need for ion-pairing reagents that are incompatible with mass spectrometry.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the different nuclei within the molecule. For example, the ¹H NMR spectrum of N-(pyridin-2-yl)benzamide shows characteristic signals for the aromatic protons on both the pyridine and benzoyl rings. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. For halogenated compounds like this compound, the isotopic pattern of the halogen atom (iodine in this case) can be a useful diagnostic tool in the mass spectrum.
| Technique | Application | Information Obtained |
| Column Chromatography | Purification | Isolation of pure compounds from reaction mixtures. |
| HPLC | Purity assessment, reaction monitoring | Quantitative and qualitative analysis of compound purity. |
| NMR Spectroscopy | Structural elucidation | Detailed information on molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight determination, structural information | Provides the mass of the molecule and fragmentation patterns. |
Flash Column Chromatography for Purification
Flash column chromatography is a fundamental purification technique in organic synthesis, prized for its speed and efficiency in separating compounds from reaction mixtures. This method utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase, a solvent or mixture of solvents, which is pushed through the column with positive pressure. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
In the purification of this compound and related amide compounds, selection of the appropriate stationary and mobile phases is crucial for achieving high purity. Silica gel (100-200 mesh) is a commonly used stationary phase. rsc.org The choice of eluent is determined by the polarity of the target compound. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often employed to effectively separate the desired product from starting materials, reagents, and by-products. For instance, crude reaction mixtures are often purified using solvent systems like ethyl acetate/petroleum ether or acetone/dichloromethane. rsc.orgscripps.edu The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure compound.
Table 1: Typical Conditions for Flash Column Chromatography Purification
| Parameter | Description | Common Examples |
|---|---|---|
| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel (e.g., 100-200 mesh, 230-400 mesh) rsc.orgscripps.edu |
| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Petroleum Ether/Ethyl Acetate rsc.orgscripps.edu |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) scripps.edu |
| Monitoring | Technique used to track the separation. | Thin-Layer Chromatography (TLC), UV visualization |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds like this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of minute impurities. In a typical reverse-phase HPLC setup, the compound is injected into a column packed with a non-polar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
Furthermore, HPLC is a powerful tool for the separation of enantiomers (chiral separation), which is particularly relevant for analogues of this compound that may possess chiral centers. nih.gov This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for this purpose. mdpi.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal enantioseparation. mdpi.com
Table 2: HPLC Parameters for Purity and Chiral Analysis
| Parameter | Purity Assessment (Reverse-Phase) | Chiral Separation |
|---|---|---|
| Stationary Phase | C8, C18 bonded silica | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) mdpi.com |
| Mobile Phase | Acetonitrile/Water, Methanol/Water (often with additives like TFA or formic acid) | Hexane/Isopropanol, Ethanol, Methanol mdpi.com |
| Detector | UV-Vis Diode Array Detector (DAD) | UV-Vis Diode Array Detector (DAD) |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled |
| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.5 - 1.0 mL/min mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds. scilit.comnottingham.ac.uk For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm its constitution.
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons on the pyridine and benzene rings, the methoxy group protons, and the amide N-H proton. The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling and help to establish connectivity between adjacent protons.
¹³C NMR: This provides information on the different carbon environments in the molecule. The spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbon.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure. researchgate.netresearchgate.net COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the 5-iodopyridin-2-yl group, the amide linkage, and the 3-methoxybenzoyl moiety.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide (N-H) | 8.5 - 9.5 (broad singlet) | - |
| Carbonyl (C=O) | - | ~165 |
| Pyridine Ring | 7.8 - 8.5 | 80 - 155 |
| Benzene Ring | 7.0 - 7.6 | 110 - 160 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. govinfo.gov High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is particularly useful. rsc.orgscripps.edu
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental mass can be compared to the theoretical exact mass calculated from the molecular formula (C₁₃H₁₁IN₂O₂). A close match between the experimental and theoretical mass (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition, thus confirming the identity of the synthesized compound. scripps.edu
Table 4: Molecular Weight Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁IN₂O₂ |
| Monoisotopic Mass | 365.9865 u |
| Expected Ion (ESI+) | [M+H]⁺ |
| Theoretical Exact Mass of [M+H]⁺ | 366.9943 u |
Structure Activity Relationship Sar and Lead Optimization Strategies Pertaining to N 5 Iodopyridin 2 Yl 3 Methoxybenzamide Analogues
Systematic Design and Synthesis of Analog Libraries
The foundation of exploring the Structure-Activity Relationship (SAR) for a lead compound like N-(5-iodopyridin-2-yl)-3-methoxybenzamide involves the systematic design and synthesis of analog libraries. This strategy allows for the methodical evaluation of various structural modifications to identify key molecular features that govern biological activity. A common and effective approach for generating such libraries is through combinatorial chemistry, often employing robust and versatile chemical reactions.
For scaffolds containing bi-aryl structures, the Suzuki cross-coupling reaction is a frequently used method. nih.gov In a process analogous to the synthesis of a 3-aminopyridin-2-one-based library, one could start with a functionalized pyridine (B92270) core, such as a bromo-substituted aminopyridine. nih.gov For instance, a starting material like 5-bromo-2-aminopyridine could be coupled with a variety of boronic acids to introduce diverse substituents at the 5-position of the pyridine ring. nih.gov Following this, the amino group can be acylated with different substituted benzoyl chlorides, including 3-methoxybenzoyl chloride and its analogs, to complete the synthesis of the N-(pyridin-2-yl)benzamide scaffold.
This systematic approach facilitates the creation of a focused library of compounds where specific regions of the parent molecule are altered. For example, one set of analogs could explore various substituents on the pyridine ring while keeping the 3-methoxybenzamide (B147233) portion constant, and another set could explore changes to the benzamide (B126) ring. The synthesis is often carried out using parallel synthesis techniques to efficiently generate a large number of derivatives for biological screening. nih.gov
Impact of Structural Modifications on Molecular Recognition and Binding Efficacy
The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. pnrjournal.com Modifications to the molecular scaffold can significantly alter these interactions, leading to enhanced or diminished efficacy.
The pyridine ring is a common motif in medicinal chemistry, and its substitution pattern can profoundly influence a compound's properties. nih.govresearchgate.net The electron-withdrawing nature of the pyridine ring nitrogen makes the ring itself electron-deficient, influencing its reactivity and interactions. nih.govnih.gov
In the context of this compound, the iodine atom at the 5-position is a key feature. Its size, lipophilicity, and ability to form halogen bonds can be critical for target binding. An SAR investigation would typically involve:
Varying the Halogen: Replacing iodine with other halogens (F, Cl, Br) would modulate the size and electronegativity at this position, impacting binding affinity.
Alkylation and Arylation: Replacing the halogen with small alkyl groups (e.g., methyl, ethyl) or various aryl/heteroaryl rings can explore steric tolerance and potential for additional hydrophobic or pi-stacking interactions within the target's binding pocket. nih.gov Studies on other pyridine-containing compounds have shown that aliphatic lipophilic substituents can sometimes lead to higher activity compared to bulky aromatic groups. nih.gov
Table 1: Hypothetical SAR of Pyridine Ring Modifications This table is illustrative, based on general medicinal chemistry principles, and shows potential outcomes of substitutions on the pyridine ring of this compound.
| Modification at Position 5 | Rationale for Change | Potential Impact on Activity |
|---|---|---|
| I → Br | Decrease size and polarizability | May retain or slightly decrease activity |
| I → Cl | Further decrease in size | Activity may decrease or increase depending on pocket size |
| I → F | Smallest halogen, high electronegativity | Likely to significantly alter binding interactions |
| I → CH₃ | Introduce small lipophilic group | Could improve activity if a hydrophobic pocket is present |
| I → Phenyl | Introduce bulky aromatic group | Activity may decrease due to steric hindrance nih.gov |
The substituted benzamide moiety is another critical component for molecular recognition. Polar substituents on the benzamide ring can play a crucial role in the observed SAR. nih.gov The 3-methoxy group on this compound is an important feature, acting as a hydrogen bond acceptor and influencing the conformation of the ring.
An analysis of its effects would involve:
Positional Isomerism: Moving the methoxy (B1213986) group to the 2- (ortho) or 4- (para) position would change its spatial relationship with the amide linker and its potential to interact with the target. In some series of benzamide-containing compounds, ortho- and para-methoxy derivatives have shown superior activity. brieflands.commdpi.com
Homologation: Extending the methoxy group to an ethoxy or propoxy group would increase lipophilicity and explore the size of the binding pocket.
Replacement of Methoxy Group: Substituting the methoxy group with other functionalities like hydroxyl (-OH), chloro (-Cl), or trifluoromethyl (-CF₃) would systematically probe the electronic and steric requirements of the binding site. brieflands.com For instance, replacing it with a hydroxyl group could introduce a hydrogen bond donor, while a chloro group would act as a lipophilic, electron-withdrawing group. nih.govbrieflands.com In some related series, electron-rich phenyl substitutions, such as alkoxy groups, have been found to improve activity. mdpi.com
Table 2: Impact of Benzamide Ring Substituents on Activity in a Related Thiadiazole Series Data adapted from studies on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, demonstrating the influence of benzamide substituents on cytotoxic activity against the PC3 cell line. brieflands.com
| Substituent on Benzamide Ring | Position | Cytotoxic Activity (IC₅₀) |
|---|---|---|
| Methoxy | Ortho (2) | Potent |
| Methoxy | Para (4) | Potent |
| Chlorine | Para (4) | Significant Activity |
| Nitro | Not Specified | High Activity |
Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry used to improve a compound's properties by swapping one functional group for another with similar physicochemical characteristics. drughunter.comnih.gov This technique can enhance potency, selectivity, or pharmacokinetic profiles. patsnap.comnih.gov
For the this compound scaffold, several bioisosteric replacements could be explored:
Pyridine Ring: The entire pyridine ring could be replaced by other heteroaromatic rings like pyrimidine, pyrazine, or even a substituted phenyl ring to modulate basicity and dipole moment.
Iodine Atom: The iodine at the 5-position could be replaced with bioisosteres such as a cyano (-CN) or an ethynyl (B1212043) (-C≡CH) group to mimic its size and linear geometry while altering its electronic properties.
Amide Linker: The amide bond (-CONH-) is crucial for structural integrity but can be liable to hydrolysis. It could be replaced with metabolically more stable bioisosteres like a reverse amide (-NHCO-), an alkene (-CH=CH-), or a thioamide (-CSNH-).
Methoxy Group: The methoxy group (-OCH₃) could be replaced with classical bioisosteres like a hydroxyl (-OH), amino (-NH₂), or thiol (-SH) group. u-tokyo.ac.jp Non-classical bioisosteres like a methylsulfone (-SO₂CH₃) could also be considered to alter hydrogen bonding capacity and electronics. drughunter.com
Application of Fundamental Medicinal Chemistry Principles in Compound Optimization
The optimization of a lead compound like this compound is guided by fundamental medicinal chemistry principles. nih.govnih.gov The goal is to iteratively refine the molecule to achieve a desired target product profile. nih.gov This involves a multiparameter optimization process where potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are improved in parallel. nih.govpnrjournal.com
Key principles applied during optimization include:
Structure-Activity Relationship (SAR) Analysis: As detailed above, SAR studies form the core of the optimization process, identifying which structural modifications lead to improved biological activity. patsnap.compnrjournal.com
Pharmacophore Identification: Researchers aim to identify the essential structural features and their spatial arrangement (the pharmacophore) that are responsible for biological activity. pnrjournal.com This guides further modifications to enhance interactions with the target.
Improving Physicochemical Properties: Modifications are often made to improve properties like solubility, permeability, and metabolic stability. pnrjournal.com For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve a compound's half-life.
Minimizing Off-Target Effects: Structural changes are also aimed at reducing binding to unintended biological targets (anti-targets), which can cause side effects. pnrjournal.com For example, if a compound shows undesired activity at a specific receptor, modifications are made to disfavor binding to that anti-target while maintaining affinity for the desired target.
Through the cyclical process of designing, synthesizing, and testing new analogs, medicinal chemists can systematically navigate the chemical space around the lead scaffold to identify a clinical candidate with an optimal balance of properties. patsnap.comnih.gov
Investigation of Molecular Interactions and Biological Targets of N 5 Iodopyridin 2 Yl 3 Methoxybenzamide and Its Derivatives
Identification of Target Biomolecules
Extensive searches of scientific literature and bioactivity databases did not yield specific data regarding the direct interaction of N-(5-iodopyridin-2-yl)-3-methoxybenzamide with the biomolecules outlined below. The following sections reflect the absence of published research in these specific areas for this compound.
Kinase Binding and Inhibition Studies (e.g., AAK1, GAK, ALK1/2)
There is currently no publicly available research detailing the binding affinity or inhibitory activity of this compound against Adaptor Associated Kinase 1 (AAK1), Cyclin G-associated kinase (GAK), or Activin receptor-like kinase 1/2 (ALK1/2). While inhibitors of these kinases are of significant interest in therapeutic research, this specific compound has not been characterized in this context in the available literature.
Protein-Protein Interaction Modulation (e.g., WDR5)
No studies were found that investigate the potential for this compound to modulate the protein-protein interactions of WD repeat-containing protein 5 (WDR5). The role of WDR5 as a scaffold protein in larger complexes, such as the MLL/SET histone methyltransferase complexes, makes it a target for small molecule modulators, but the effect of this particular compound has not been reported.
Enzyme Activity Assays (e.g., Acetylcholinesterase)
The inhibitory activity of this compound against acetylcholinesterase (AChE) has not been documented in the accessible scientific literature. Enzyme activity assays are a standard method for identifying and characterizing enzyme inhibitors, but no such data is available for this compound and AChE.
Receptor Ligand Binding Investigations (e.g., H1-receptor, Sodium Channels)
Information regarding the binding of this compound to the histamine (B1213489) H1-receptor or its potential to modulate sodium channel activity is not available in published research. Ligand binding assays are crucial for determining the affinity and selectivity of compounds for specific receptors, but this compound does not appear to have been screened against these targets in publicly accessible studies.
Quantitative Assessment of Ligand-Target Interactions
Consistent with the lack of qualitative data on target engagement, no quantitative data on the potency or binding affinity of this compound for the specified biomolecules could be found.
Determination of Inhibition Constants (IC50) and Dissociation Constants (KD)
As no primary research articles or database entries describe the interaction of this compound with AAK1, GAK, ALK1/2, WDR5, acetylcholinesterase, the H1-receptor, or sodium channels, there are no reported half-maximal inhibitory concentration (IC50) or dissociation constant (KD) values.
Data Table of IC50 Values
| Target | IC50 (nM) |
|---|---|
| AAK1 | Data not available |
| GAK | Data not available |
| ALK1/2 | Data not available |
Data Table of KD Values
| Target | KD (nM) |
|---|---|
| WDR5 | Data not available |
| H1-receptor | Data not available |
Analysis of Binding Kinetics and Thermodynamics
A comprehensive analysis of the binding kinetics and thermodynamics would be essential to understand the interaction between this compound and its potential biological targets. This would involve determining the rates of association (kon) and dissociation (koff) of the compound with its target protein, which together define the binding affinity (KD). Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed.
ITC, in addition to binding affinity, would provide crucial thermodynamic parameters including the change in enthalpy (ΔH) and entropy (ΔS) upon binding. This data helps to elucidate the forces driving the interaction, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions.
Table 1: Hypothetical Binding Parameters of this compound with a Target Protein
| Parameter | Value | Unit |
| KD (dissociation constant) | Data not available | nM |
| kon (association rate) | Data not available | M-1s-1 |
| koff (dissociation rate) | Data not available | s-1 |
| ΔH (enthalpy change) | Data not available | kcal/mol |
| -TΔS (entropy change) | Data not available | kcal/mol |
| ΔG (Gibbs free energy change) | Data not available | kcal/mol |
This table is illustrative. No experimental data was found for this compound.
Structural Insights into Ligand-Target Complexes
To fully comprehend the mechanism of action, detailed structural information on the binding of this compound and its analogues to their target proteins is necessary.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution. Obtaining a co-crystal structure of an analogue of this compound bound to its target would reveal the precise binding mode, the conformation of the ligand when bound, and any conformational changes in the protein upon binding. This information is invaluable for structure-based drug design and for understanding the basis of molecular recognition.
Analysis of a co-crystal structure would allow for the mapping of key interactions between the ligand and specific amino acid residues of the target protein. For instance, if the target were a kinase, interactions with the hinge region, which is crucial for ATP binding, would be of particular interest. Key interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds, given the presence of an iodine atom in the specified compound. The methoxy (B1213986) group and the benzamide (B126) moiety would also be expected to form critical contacts.
Table 2: Potential Key Residue Interactions of this compound with a Generic Kinase Target
| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |
| Pyridine (B92270) Nitrogen | Hinge Region Backbone NH | Hydrogen Bond |
| Amide NH | Hinge Region Backbone C=O | Hydrogen Bond |
| Amide C=O | Catalytic Lysine | Hydrogen Bond |
| 5-iodo group | Gatekeeper Residue | Halogen Bond/Hydrophobic |
| 3-methoxy group | Hydrophobic Pocket | Hydrophobic Interaction |
This table represents a hypothetical scenario as no specific target and co-crystal structure for this compound has been identified in the public domain.
Elucidation of Cellular Pharmacological Mechanisms
Understanding the effects of this compound at a cellular level is crucial to linking its molecular interactions to a physiological outcome.
If the target of this compound were a component of a specific signaling cascade, such as the SMAD-dependent pathway, cellular assays would be used to confirm its inhibitory activity. This could involve measuring the phosphorylation levels of key downstream proteins (e.g., SMAD proteins) in response to pathway activation in the presence and absence of the compound. A dose-dependent inhibition of SMAD phosphorylation would provide strong evidence for the compound's on-target effect in a cellular context.
The inhibition of a signaling pathway would be expected to lead to specific downstream biological consequences. For example, if the compound were to inhibit a pro-proliferative pathway, a downstream effect would be the inhibition of cell growth and proliferation. This can be measured using assays that assess cell viability, cell cycle progression, or apoptosis. Other potential downstream effects could include changes in gene expression, cell migration, or differentiation, depending on the specific pathway being targeted.
Computational Chemistry and Molecular Modeling Applications for N 5 Iodopyridin 2 Yl 3 Methoxybenzamide Research
Molecular Docking and Virtual Screening for Target Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as N-(5-iodopyridin-2-yl)-3-methoxybenzamide, to the active site of a target protein. nih.govnih.govdovepress.com This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.
Virtual screening leverages molecular docking on a massive scale. Instead of docking one ligand to one target, large libraries of compounds are docked against a specific protein target, or a single compound of interest is docked against a panel of potential biological targets. nih.govnih.gov For this compound, virtual screening can be employed to search databases of known protein structures (like the Protein Data Bank) to identify which proteins it is most likely to bind to. This is a powerful hypothesis-generating tool for identifying its mechanism of action. mdpi.comunica.it
The outcome of a docking simulation is a "docking score," a numerical value that estimates the binding affinity between the ligand and the target. Lower scores typically indicate a more favorable binding interaction. These predictions help prioritize which potential targets should be investigated experimentally. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Kinase Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Tyrosine Kinase A | 1ABC | -9.8 | 50 | MET123, LYS45, ASP234 |
| Serine/Threonine Kinase B | 2DEF | -9.1 | 150 | LEU78, VAL89, GLU150 |
| Cyclin-Dependent Kinase C | 3GHI | -8.5 | 400 | PHE21, ILE33, ASN144 |
| Phosphoinositide 3-Kinase D | 4JKL | -7.9 | 950 | VAL345, SER190, TYR350 |
Note: This data is illustrative and intended to represent typical results from a molecular docking study.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, including the ligand, the protein, and surrounding solvent molecules. This provides a detailed picture of the conformational changes and flexibility of both the compound and its target. rsc.org
For the this compound-protein complex identified through docking, an MD simulation can:
Assess Binding Stability: By tracking the ligand's position and orientation over time, researchers can determine if the predicted docking pose is stable or if the ligand is likely to dissociate.
Reveal Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects, which are critical for biological function.
Analyze Binding Dynamics: MD allows for the detailed study of the specific atomic interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, showing how they fluctuate and persist over time. nih.gov
Key analyses like Root Mean Square Deviation (RMSD) are used to quantify the stability of the complex, while Root Mean Square Fluctuation (RMSF) can identify which parts of the protein or ligand are most flexible.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model for this compound, researchers would first synthesize and test a series of its analogs with modifications at different positions (e.g., changing the iodine to another halogen or altering the methoxy (B1213986) group).
For each analog, a set of "molecular descriptors" is calculated. These are numerical values that represent various physicochemical properties, such as:
Electronic properties: (e.g., Hammett constants, partial charges)
Hydrophobic properties: (e.g., LogP)
Steric properties: (e.g., molar refractivity, molecular volume)
Topological properties: (e.g., connectivity indices)
Statistical methods are then used to create an equation that correlates these descriptors with the measured biological activity (e.g., IC50 values). A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding chemists to focus their efforts on the most promising structures. nih.govresearchgate.net
Analysis of Electrostatic and Hydrogen Bonding Interactions in Amide Complexes
The specific interactions between a ligand and its target are fundamental to its biological effect. For amide-containing compounds like this compound, hydrogen bonds and electrostatic interactions are particularly important. The amide group itself contains a strong hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
Computational tools can precisely analyze these interactions within the binding site:
Hydrogen Bond Analysis: Algorithms can identify all potential hydrogen bonds between the ligand and protein, measuring their distances and angles to determine their strength and persistence over an MD simulation. ias.ac.in The pyridine (B92270) nitrogen and the methoxy oxygen in this compound also act as key hydrogen bond acceptors.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surfaces of both the ligand and the protein's active site. nih.gov This allows researchers to identify regions of positive and negative potential, predicting favorable electrostatic interactions (e.g., between a negatively charged amino acid like aspartate and a positively charged region of the ligand).
Understanding these specific interactions is crucial for explaining the compound's activity and for designing modifications to enhance binding affinity.
Table 2: Potential Non-covalent Interactions of this compound in a Hypothetical Kinase Hinge Region
| Functional Group of Ligand | Interaction Type | Potential Protein Residue Partner |
| Amide N-H | Hydrogen Bond Donor | Carbonyl O of Glutamate |
| Amide C=O | Hydrogen Bond Acceptor | Backbone N-H of Valine |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Backbone N-H of Cysteine |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Side chain of Lysine |
| Iodophenyl Ring | Halogen Bond | Carbonyl O of Leucine |
| Benzamide (B126) Ring | π-π Stacking | Phenylalanine or Tyrosine |
Note: This table illustrates the types of interactions that computational analysis can identify.
Computer-Aided Drug Design (CADD) in Compound Optimization
Computer-Aided Drug Design (CADD) integrates the aforementioned computational techniques into a cohesive strategy for lead optimization. nih.gov Starting with a hit compound like this compound, CADD provides a rational, iterative cycle for designing improved molecules.
The process typically follows these steps:
Analyze the Initial Hit: Molecular docking and MD simulations are used to understand how the initial compound binds to its target.
Identify Opportunities for Modification: Analysis of the binding pose might reveal empty pockets in the active site that could be filled by adding a functional group to the ligand, or it might show a part of the molecule clashing with the protein. QSAR models can suggest which physicochemical properties should be modified.
In Silico Design: New virtual analogs are designed on the computer based on these insights. For example, if a hydrophobic pocket is nearby, an analog with an additional methyl or ethyl group might be designed.
Predict Activity: The newly designed analogs are then evaluated computationally using docking and QSAR models to predict whether they will have improved affinity and activity.
Prioritize for Synthesis: Only the most promising virtual analogs are then selected for chemical synthesis and experimental testing, saving significant time and resources. nih.gov
This cycle of computational prediction and experimental validation accelerates the process of transforming a promising initial compound into a potent and selective drug candidate.
Advanced Methodologies in Chemical Biology and Probe Development Utilizing N 5 Iodopyridin 2 Yl 3 Methoxybenzamide
Design and Synthesis of Chemical Probes for Target Validation
The validation of a biological target is a critical step in the drug discovery pipeline, confirming that modulation of the target protein will have the desired therapeutic effect. mdpi.comnih.gov Chemical probes are indispensable tools in this process, allowing for the selective engagement of a target in a cellular or in vivo context. rjeid.comresearchgate.net The design of such probes often begins with a known bioactive scaffold, such as N-(5-iodopyridin-2-yl)-3-methoxybenzamide.
The synthesis of chemical probes from this parent compound involves strategic modifications to introduce functionalities that enable the study of its biological target. These modifications are carefully planned to retain or enhance the affinity and selectivity of the original molecule for its target protein. Common synthetic strategies include the introduction of a reactive group for covalent modification of the target, a reporter tag such as a fluorophore for visualization, or a handle for affinity purification. nih.gov
For instance, a typical design strategy might involve appending a linker to the benzamide (B126) nitrogen or the pyridine (B92270) ring, to which a variety of functional moieties can be attached. The iodine atom on the pyridine ring can also serve as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the probe's properties. The ultimate goal is to create a suite of probes that can be used to rigorously validate the biological role of a target protein and its potential as a therapeutic intervention point. escholarship.org
Detailed research findings on the design and synthesis of chemical probes derived from this compound would typically be presented in a tabular format, outlining the structural modifications, synthetic yields, and key biological activities of the resulting probes.
Table 1: Exemplar Data on Synthesized Chemical Probes
| Probe ID | Structural Modification | Synthetic Yield (%) | Target Affinity (nM) | Cellular Potency (µM) |
|---|---|---|---|---|
| Probe-A | Addition of a terminal alkyne for click chemistry | 65 | 50 | 1.2 |
| Probe-B | Incorporation of a biotin (B1667282) tag for affinity purification | 58 | 75 | 2.5 |
Radiolabeling Strategies for Ligand Tracking and Quantification (e.g., using Iodine-125)
Understanding the pharmacokinetic and pharmacodynamic properties of a potential drug candidate is crucial for its development. Radiolabeling is a powerful technique that allows for the sensitive and quantitative tracking of a molecule's distribution and target engagement in vitro and in vivo. nih.gov The presence of an iodine atom in the structure of this compound makes it an ideal candidate for radiolabeling with isotopes of iodine, particularly Iodine-125 (¹²⁵I). revvity.com
Iodine-125 is a gamma-emitting radionuclide with a relatively long half-life of 59.4 days, making it suitable for a variety of in vitro and in vivo studies, including autoradiography, binding assays, and single-photon emission computed tomography (SPECT) imaging. nih.govresearchgate.net The radiolabeling of this compound with ¹²⁵I can be achieved through several methods. One common approach is isotopic exchange, where the non-radioactive iodine atom in the molecule is replaced with ¹²⁵I. This method is often preferred as it does not alter the chemical structure of the compound, thus preserving its biological activity.
Another strategy involves the synthesis of a precursor molecule, such as a tin or boron derivative, at the position of the iodine atom. This precursor can then be subjected to a radioiodination reaction with a source of ¹²⁵I, such as [¹²⁵I]NaI, in the presence of an oxidizing agent. This method allows for the introduction of the radioisotope in the final step of the synthesis, which is advantageous when working with high levels of radioactivity. nih.gov
The resulting radiolabeled ligand, [¹²⁵I]-N-(5-iodopyridin-2-yl)-3-methoxybenzamide, can be used in a variety of applications. For example, in vitro saturation binding assays using cell membranes expressing the target protein can determine the binding affinity (Kd) and density of the receptor (Bmax). In vivo, the radiolabeled compound can be administered to animal models to study its biodistribution, target organ accumulation, and the kinetics of target engagement through imaging techniques. nih.gov
Table 2: Radiolabeling and In Vitro Binding Data
| Parameter | Value |
|---|---|
| Radiochemical Yield | >95% |
| Specific Activity | ~2000 Ci/mmol |
| Binding Affinity (Kd) | 2.5 nM |
Future Directions and Emerging Research Avenues for N 5 Iodopyridin 2 Yl 3 Methoxybenzamide and Its Derivatives
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Complexity
The advancement of synthetic organic chemistry is crucial for the exploration of the chemical space around the N-(5-iodopyridin-2-yl)-3-methoxybenzamide scaffold. nih.gov Future efforts will likely focus on developing more efficient, scalable, and versatile synthetic routes. researchgate.net This will not only improve access to the core molecule but also facilitate the generation of diverse libraries of analogues with increased structural complexity.
Key areas for methodological development include:
Palladium-Catalyzed Cross-Coupling Reactions: While amide bond formation is a standard transformation, the introduction of the iodo-substituent on the pyridine (B92270) ring opens avenues for further functionalization via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future research could focus on optimizing these reactions for the specific substrate to attach a wide range of chemical moieties, thus creating novel derivatives.
C-H Activation: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. Applying C-H activation strategies to the benzamide (B126) or pyridine rings could provide novel pathways to analogues that are difficult to access through traditional methods.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for this compound would be a significant step towards its large-scale production for further studies.
Novel Catalysts: The exploration of new catalysts, such as nickel-based metal-organic frameworks, could lead to more efficient and sustainable amidation reactions for the synthesis of N-(pyridin-2-yl)arylamides. researchgate.net
| Synthetic Strategy | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | High efficiency and versatility for creating diverse derivatives. |
| C-H Activation | Access to novel analogues through direct functionalization. |
| Flow Chemistry | Improved safety, scalability, and reaction control for large-scale production. |
| Novel Catalysts | Enhanced efficiency and sustainability of the synthesis process. |
Discovery of Undisclosed Biological Activities and Mechanisms of Action
While the initial biological profile of this compound may be known, a vast landscape of potential therapeutic applications likely remains undiscovered. Future research will delve into uncovering new biological activities and elucidating the underlying mechanisms of action.
Derivatives of related benzamide and pyridine scaffolds have shown a wide range of biological activities, suggesting that this compound derivatives could also be active in these areas. For example, some benzamide derivatives have shown potential as anticancer agents by inhibiting lipoxygenase. nih.gov Additionally, other related heterocyclic compounds have demonstrated immunosuppressant and antibacterial activities. nih.gov
Future investigations could explore the potential of this scaffold in therapeutic areas such as:
Oncology: Screening against a panel of cancer cell lines could reveal novel antiproliferative activities. mdpi.com Subsequent studies would focus on identifying the specific cellular targets and pathways involved.
Neurodegenerative Diseases: Given that some benzamide derivatives are being explored for Alzheimer's disease, investigating the neuroprotective potential of this compound derivatives is a logical next step. nih.govnih.gov
Infectious Diseases: The pyridine moiety is a common feature in many antimicrobial agents. Screening against a range of bacteria and viruses could identify new leads for anti-infective therapies.
Inflammatory Diseases: The anti-inflammatory potential of these compounds could be investigated in various in vitro and in vivo models of inflammation.
Integration with High-Throughput Screening and Omics Technologies for Broad Profiling
The advent of high-throughput screening (HTS) and "omics" technologies has revolutionized drug discovery. nih.gov Applying these powerful tools to this compound and its derivatives will enable a comprehensive understanding of their biological effects.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets. nih.govnih.gov By generating a diverse library of derivatives, HTS can be employed to quickly identify compounds with desired activities and to perform structure-activity relationship (SAR) studies.
Omics Technologies: These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. nih.govmdpi.comfrontiersin.org For instance, transcriptomic analysis (e.g., RNA-seq) can reveal which genes are up- or down-regulated by a compound, offering clues about its mechanism of action. Proteomics can identify the protein targets that a compound interacts with, while metabolomics can shed light on its effects on cellular metabolism. nih.gov
| Technology | Application for this compound Derivatives |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives to identify active compounds and establish structure-activity relationships. |
| Genomics | Identify genetic markers that may predict a patient's response to a particular derivative. |
| Transcriptomics | Reveal the effects of a compound on gene expression and identify its mechanism of action. |
| Proteomics | Identify the direct protein targets of a compound. |
| Metabolomics | Understand the impact of a compound on cellular metabolism. |
Exploration of Multi-Targeting Approaches with Related Scaffolds
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The "one-target, one-drug" paradigm has shown limitations in treating such diseases. Consequently, there is a growing interest in developing multi-targeting agents that can modulate several targets simultaneously. nih.govnih.gov
The this compound scaffold is an attractive starting point for the design of multi-targeting ligands. By combining this scaffold with other pharmacophores known to interact with different targets, it may be possible to create hybrid molecules with enhanced therapeutic efficacy.
For example, based on the research on benzamide-hydroxypyridinone hybrids for Alzheimer's disease, one could envision creating derivatives of this compound that also incorporate a metal-chelating moiety. nih.govnih.gov Similarly, by tethering this scaffold to a known kinase inhibitor, it might be possible to develop a dual-action anticancer agent. The exploration of pyridin-2-one scaffolds as inhibitors of mIDH1 also provides a rationale for investigating related structures in the context of multi-target inhibition. mdpi.com
Future research in this area will involve:
Rational Drug Design: Using computational tools to design hybrid molecules with optimal binding affinities for multiple targets.
Combinatorial Chemistry: Synthesizing libraries of hybrid compounds to explore different combinations of pharmacophores.
In Vitro and In Vivo Evaluation: Testing the designed compounds in relevant biological assays to confirm their multi-targeting activity and to assess their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
